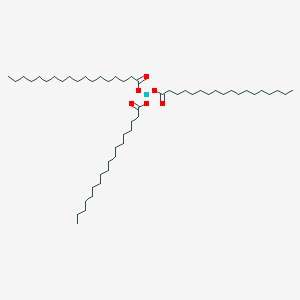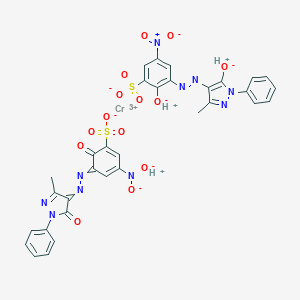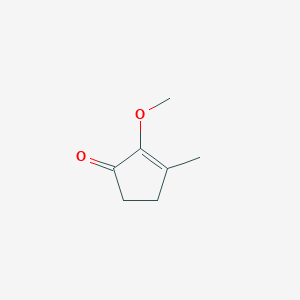
Niobium silicide (NbSi2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium Silicide (NbSi2) is a gray hexagonal crystal . It has a density of 5.7g/mL at 25℃ and a melting point of 1950℃ . NbSi2 is insoluble in water, concentrated hydrochloric acid, and concentrated sulfuric acid, but soluble in a mixture of hydrofluoric acid and sulfuric acid .
Synthesis Analysis
NbSi2 can be processed by solid-state diffusion . Pack cementation is used to process NbSi2 with different Silicon availability conditions (5-20wt.%) at 1000 and 1150 °C . Hypo-stoichiometric NbSi2 compounds (atomic Si/Nb ratio below 2.0) are formed and lattice distortion increases with reduced Silicon availability during processing .
Molecular Structure Analysis
NbSi2 crystallizes in the hexagonal P6_222 space group . The structure is three-dimensional. Nb is bonded in a distorted q6 geometry to ten equivalent Si atoms .
Chemical Reactions Analysis
The impact of processing conditions and chemical composition on the ordered crystal structure of the silicide is significant . The measured Young’s modulus (331.69-303.9 GPa) and hardness (13.27-11.13 GPa) on NbSi2 decrease with increasing lattice distortion . Lattice distortion has contributions from point defects density and the chemical bond of Nb and Si atoms .
Physical And Chemical Properties Analysis
NbSi2 is a gray hexagonal crystal with a density of 5.7g/mL at 25℃ and a melting point of 1950℃ . It is insoluble in water, concentrated hydrochloric acid, and concentrated sulfuric acid, but soluble in a mixture of hydrofluoric acid and sulfuric acid .
Aplicaciones Científicas De Investigación
Mechanical Properties
Niobium silicide has excellent mechanical properties, which makes it a potential replacement for existing nickel-based superalloys . The Young’s modulus and hardness of NbSi2 decrease with increasing lattice distortion . The lattice distortion is influenced by the point defects density and the chemical bond of Nb and Si atoms .
High-Temperature Applications
NbSi2 has attractive high-temperature hardness, creep resistance, and a high melting point . This makes it suitable for various high-temperature structural applications, such as reinforcement for advanced gas turbine and other high-temperature materials .
Microelectronics
NbSi2 has been studied for use in microelectronics, specifically as low-resistance gate and interconnect materials . The electrical transport properties of NbSi2 have been extensively studied, particularly in thin films due to the thermodynamic stability of metal disilicides on silicon .
Oxidation Resistance
The oxidation resistance of NbSi2 is a critical factor for its high-temperature applications . However, the non-protective nature of Nb2O5 compromises the oxidation resistance of NbSi2, limiting its high-temperature applications . Research has been conducted to mitigate this issue by adding alloying elements .
Coating Material
NbSi2 can be used as a coating material to protect components exposed to aggressive environments . For instance, an oxidation-resistant Nb-Si coating has been developed on Nb alloys using the electroless molten salt method .
Electroconductive Ceramic Composites
NbSi2-based electroconductive ceramic composites show promise for future high-temperature applications in advanced sensing . These composites exhibit phase stability, reduced oxidation rates, and high electrical conductivities at high temperatures .
Silicidation Process
The silicidation process of niobium deposited on silicon has been investigated . This process involves annealing physical vapor deposition (PVD) Nb films in the temperature range of 400–1000°C .
Interaction with Other Elements
The interaction of NbSi2 with other elements such as aluminum and zirconium has been studied . The addition of Al2O3 and ZrO2 particles to NbSi2- and TaSi2-based ceramic composites improves their densification .
Safety And Hazards
Direcciones Futuras
Research on NbSi2 frequently assessed the impact of alloying elements that mitigate the low toughness of NbSi2 alloys . The non-protective nature of Nb2O5 compromises oxidation resistance limiting high-temperature applications . Enhancements to NbSi2 alloys required a better understanding of the impact of processing conditions and chemical composition on the ordered crystal structure of the silicide .
Propiedades
InChI |
InChI=1S/Nb.2Si |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAAOBARRLPQRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Nb]=[Si] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NbSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Niobium silicide (NbSi2) | |
CAS RN |
12034-80-9 |
Source


|
| Record name | Niobium silicide (NbSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niobium silicide (NbSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)

![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)





